molecular formula C15H10ClN5O2S B1654712 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE CAS No. 26179-28-2

5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE

Cat. No.: B1654712
CAS No.: 26179-28-2
M. Wt: 359.8 g/mol
InChI Key: JZDBQJPUZNIJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color, which makes it useful in various dyeing applications. Additionally, the presence of the thiazole ring imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).

    Coupling Reaction: The diazonium salt formed is then coupled with 4-phenyl-1,3-thiazol-2-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in an aqueous solution with a pH maintained around 8-9 using sodium hydroxide or sodium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The use of automated systems for temperature and pH control is common to ensure the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol

Properties

CAS No.

26179-28-2

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

5-[(2-chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10ClN5O2S/c16-11-8-10(21(22)23)6-7-12(11)19-20-14-13(18-15(17)24-14)9-4-2-1-3-5-9/h1-8H,(H2,17,18)

InChI Key

JZDBQJPUZNIJAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

26179-28-2

Origin of Product

United States

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